molecular formula C28H32O15 B2920679 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol CAS No. 111133-90-5

7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol

Cat. No.: B2920679
CAS No.: 111133-90-5
M. Wt: 608.549
InChI Key: LGOQXEQWOCSLEC-CYZBKYQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol is a glycosyloxyflavone that is chrysoeriol in which the hydroxyl hydrogen at position 7 is replaced by an alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl moiety. It has a role as a metabolite. It is a dihydroxyflavone, a glycosyloxyflavone, a monomethoxyflavone and a disaccharide derivative. It derives from a 4',5,7-trihydroxy-3'-methoxyflavone.
This compound is a natural product found in Morinda morindoides and Microtea debilis with data available.

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-16(41-18(20)7-12)11-3-4-13(30)17(5-11)38-2/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOQXEQWOCSLEC-CYZBKYQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347904
Record name 7-O-[alpha-L-Rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111133-90-5
Record name 7-O-[alpha-L-Rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Reactant of Route 2
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Reactant of Route 3
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Reactant of Route 4
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Reactant of Route 5
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol
Reactant of Route 6
7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol

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